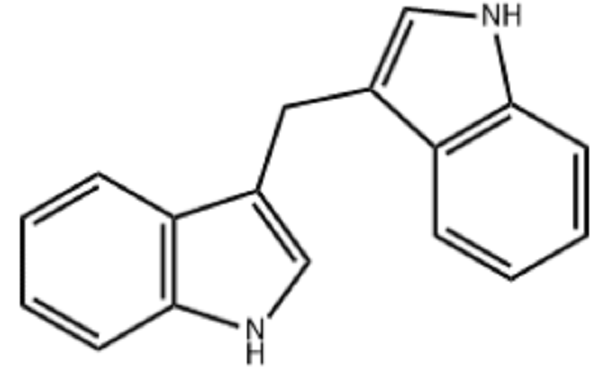Cas no 1968-05-4 (3,3'-Diindolylmethane)

3,3'-Diindolylmethane structure
商品名:3,3'-Diindolylmethane
3,3'-Diindolylmethane 化学的及び物理的性質
名前と識別子
-
- Di(1H-indol-3-yl)methane
- 3,3-Diindolylmethane
- 3,3-Methylenediindole
- 3,3'Diindolemethane
- 3,3'-Diindolylmethane
- 3,3'-Methylenediindole
- 3,3’-DIINDOLYLMETHANE
- 3,3'-Methylenebis-1H-indole
- DIM
- 3-(1H-indol-3-ylmethyl)-1H-indole
- 3,3'-Diindolymetane
- 3,3'-methylene-bis(1H-indole)
- 3,3'-Methylenebisindole
- 3-DIINDOLYL METHANE
- ARUNDINE
- Bis (3-indolyl)methane
- DI INDOLYL METHANE
- di-(1H-3-indolyl)methane
- DI-3-INDOLYLMETHANE
- Diindole methane
- HB 236
- Indole dimer
- Indolyl-CH2-Indolyl
- 3,3′-Bisindolylmethane
- Indole,3,3'-methylenedi- (6CI,7CI,8CI)
- 3,3'-Bisindolylmethane
- Bis(1H-indol-3-yl)methane
- Bis(3-indolyl)methane
- 3,3′-Diindolylmethane
- 3,3'-Diindolylmethane(DIM)
- Di(1H-indol-3-yl)
- Plant Indole
- 3,3'-DIINDOLYLMETHANE, >=98% (HPLC)
- KS-5266
- CBiol_001839
- 3,3'-methylenebis(1H-indole)
- Infemin
- Diidolylmethane
- NS00026401
- HMS1989A12
- EN300-1717487
- SB16901
- 3,3 inverted exclamation marka-Diindolylmethane
- 33'-Diindolylmethane
- BML3-F11
- 3,3'-Diindolymethane
- UNII-SSZ9HQT61Z
- DIINDOLYLMETHANE, 3,3'-
- NCGC00095348-06
- FT-0614061
- SPECTRUM1505331
- CHEMBL446452
- NSC708486
- KBio2_002578
- NCGC00095348-04
- Bio2_000010
- 3,3'-di(indol-3-yl)methane
- NCI60_038418
- CCRIS 5806
- MFCD00195766
- BRD-K37846922-001-09-4
- Oprea1_740951
- DIINDOLYLMETHANE [VANDF]
- NCGC00095348-02
- MLS006011847
- CHEBI:50182
- 3,3,-diindolylmethane
- Oprea1_472633
- BRD-K37846922-001-05-2
- DIM;Arundine;HB 236
- DTXSID8037047
- HSCI1_000069
- NCGC00095348-05
- 3,3'-Di-indolylmethane
- Bio1_000125
- KBio2_000010
- CCG-39861
- SCHEMBL325162
- 3-[(1H-indol-3-yl)methyl]-1H-indole
- BRD-K37846922-001-06-0
- Spectrum2_001711
- CBDivE_010856
- bis-1H-indol-3-ylmethane
- HMS3402A12
- IDI1_033760
- 1968-05-4
- AC-11611
- KBioSS_000010
- Q4634053
- 3,3'-DIINDOLYLMETHANE [WHO-DD]
- 3,3'-diindolylmethane, AldrichCPR
- BSPBio_001290
- M1399
- s4728
- A15023
- AM84671
- DB11875
- HY-15758
- diindolylmethane
- 3-3-diindolylmethane
- HMS1791A12
- Spectrum5_001955
- HMS1361A12
- BCP00470
- Spectrum3_001989
- NCGC00095348-01
- SSZ9HQT61Z
- NCGC00095348-03
- Bio2_000490
- Bio1_000614
- KBio3_003002
- SPBio_001722
- NCGC00095348-07
- CS-1652
- AKOS003627372
- KBio3_000019
- NSC-708486
- 3,3'-Diindolylmethane (DIM)
- KBioGR_000010
- KBio2_005146
- SY038972
- Di(3-indolyl)methane
- 1H-Indole, 3,3'-methylenebis-
- Z56791159
- Bio1_001103
- BSPBio_003589
- SMR001828114
- 33diindolylmethyle
- GR-207
- 3,3'-methanediylbis(1H-indole)
- D-3720
- 3,3'-Diindolylmethane, analytical standard
- KBio3_000020
- GTPL11208
- DB-011102
- 3-3'-DIINDOLYLMETHANE
- ALBB-016048
- STK263696
- 3,3'-Diindolylmethane;di(1H-indol-3-yl)methane ;3,3'-methylene-bisindole
- HY-15758R
- DIMPRO
- FD14887
- 3,3'-Diindolylmethane (Standard)
- FD14886
- DIM-Plus
- 3,3'-Diindolymethane (synthetic)
- 3,3'-Diindolymethane (natural)
- Di-Indoly Methane
- 3-(1H-Indol-3-ylmethyl)-1H-indole;3,3'-Methylenebis-1H-indole
-
- MDL: MFCD00195766
- インチ: 1S/C17H14N2/c1-3-7-16-14(5-1)12(10-18-16)9-13-11-19-17-8-4-2-6-15(13)17/h1-8,10-11,18-19H,9H2
- InChIKey: VFTRKSBEFQDZKX-UHFFFAOYSA-N
- ほほえんだ: C1(CC2=CNC3=C2C=CC=C3)=CNC4=C1C=CC=C4
計算された属性
- せいみつぶんしりょう: 246.11600
- どういたいしつりょう: 246.116
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.6
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 色と性状: けっしょう
- 密度みつど: 1.271
- ゆうかいてん: 165.0 to 171.0 deg-C
- ふってん: 504.8°C at 760 mmHg
- フラッシュポイント: 232.5 °C
- 屈折率: 1.765
- ようかいど: 氯仿(微溶)、甲醇(微溶)
- PSA: 31.58000
- LogP: 4.24000
- 酸性度係数(pKa): 16.91±0.30(Predicted)
- ようかいせい: 未確定
3,3'-Diindolylmethane セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315,H319,H335,H413
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22; S24/25
- RTECS番号:NM0332000
-
危険物標識:

- ちょぞうじょうけん:4°C, protect from light, stored under nitrogen
- セキュリティ用語:22-24/25
- 危険レベル:IRRITANT
3,3'-Diindolylmethane 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,3'-Diindolylmethane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC9892-1 g |
3,3'-Diindolylmethane |
1968-05-4 | >98% | 1g |
$720.0 | 2022-03-01 | |
| eNovation Chemicals LLC | D517059-25g |
Di(1H-indol-3-yl)Methane |
1968-05-4 | 97% | 25g |
$540 | 2024-05-24 | |
| abcr | AB144406-500 g |
3,3'-Methylenediindole, 98%; . |
1968-05-4 | 98% | 500g |
€318.80 | 2023-05-09 | |
| Enamine | EN300-1717487-0.05g |
3-[(1H-indol-3-yl)methyl]-1H-indole |
1968-05-4 | 95.0% | 0.05g |
$19.0 | 2025-02-19 | |
| Enamine | EN300-1717487-5.0g |
3-[(1H-indol-3-yl)methyl]-1H-indole |
1968-05-4 | 95.0% | 5.0g |
$29.0 | 2025-02-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2991-50 mg |
3,3'-Diindolylmethane |
1968-05-4 | 100.00% | 50mg |
¥234.00 | 2022-03-01 | |
| Fluorochem | 024220-25g |
Bis (3-indolyl)methane |
1968-05-4 | 95% | 25g |
£20.00 | 2022-03-01 | |
| LKT Labs | D3232-5 g |
3,3′-Diindolylmethane |
1968-05-4 | ≥98% | 5g |
$136.30 | 2023-07-11 | |
| eNovation Chemicals LLC | D517059-5g |
Di(1H-indol-3-yl)Methane |
1968-05-4 | 97% | 5g |
$275 | 2024-05-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1399-5G |
3,3'-Methylenediindole |
1968-05-4 | >98.0%(N) | 5g |
¥390.00 | 2023-09-07 |
3,3'-Diindolylmethane サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:1968-05-4)3,3'-Diindolylmethane
注文番号:A15023
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:01
価格 ($):167.0
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
(CAS:1968-05-4)3,3'-Diindolylmethane
注文番号:270003
在庫ステータス:0
はかる:kg
清らかである:99%
最終更新された価格情報:Tuesday, 20 August 2024 14:29
価格 ($):0
3,3'-Diindolylmethane 関連文献
-
Guanjun Chang,Li Yang,Shenye Liu,Xuan Luo,Runxiong Lin,Lin Zhang RSC Adv. 2014 4 30630
-
Guanjun Chang,Zhenfang Shang,Tao Yu,Li Yang J. Mater. Chem. A 2016 4 2517
-
Apichai Phonchai,Prapin Wilairat,Rattikan Chantiwas Anal. Methods 2016 8 637
-
Dorota Klejn,Piotr Luliński,Dorota Maciejewska RSC Adv. 2016 6 108801
-
Abdollah Neshat RSC Adv. 2016 6 32839
1968-05-4 (3,3'-Diindolylmethane) 関連製品
- 208-75-3(1,4-Methano-9H-carbazole)
- 1484-19-1(3-Ethyl-1H-indole)
- 5275-07-0(1H-Indole, 3-(4-pyridinylmethyl)-)
- 16886-10-5(3-Benzyl-1H-indole)
- 3377-78-4(7-Benzyl-1H-indole)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1968-05-4)3,3'-二吲哚甲烷

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:1968-05-4)3,3'-Diindolylmethane

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ









